molecular formula C14H22N2OS B5686127 N-(cyclohexylmethyl)-2-propyl-1,3-thiazole-4-carboxamide

N-(cyclohexylmethyl)-2-propyl-1,3-thiazole-4-carboxamide

Cat. No. B5686127
M. Wt: 266.40 g/mol
InChI Key: KYEDEEOMVNXBHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyclohexylmethyl)-2-propyl-1,3-thiazole-4-carboxamide, also known as CP 55,940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. It is a potent agonist of the cannabinoid receptors in the brain and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

N-(cyclohexylmethyl)-2-propyl-1,3-thiazole-4-carboxamide 55,940 exerts its effects by binding to the cannabinoid receptors in the brain, which are involved in a variety of physiological processes such as pain sensation, appetite regulation, and mood. It has been shown to have a high affinity for both CB1 and CB2 receptors, which are found throughout the body.
Biochemical and Physiological Effects:
This compound 55,940 has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the activation of various signaling pathways. It has also been shown to have analgesic, anti-inflammatory, and anti-tumor effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(cyclohexylmethyl)-2-propyl-1,3-thiazole-4-carboxamide 55,940 in lab experiments is its high potency and selectivity for the cannabinoid receptors, which allows for precise and specific modulation of the endocannabinoid system. However, one limitation is its potential for toxicity and adverse effects, which must be carefully monitored in experimental settings.

Future Directions

There are many potential future directions for research on N-(cyclohexylmethyl)-2-propyl-1,3-thiazole-4-carboxamide 55,940, including the development of new drugs that target the endocannabinoid system for therapeutic purposes. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound 55,940 and to determine its safety and efficacy in various disease states.

Synthesis Methods

N-(cyclohexylmethyl)-2-propyl-1,3-thiazole-4-carboxamide 55,940 can be synthesized through a multi-step process involving the reaction of various chemical reagents. One common method involves the reaction of 2-propylthiazole-4-carboxylic acid with cyclohexylmethylamine and subsequent chemical modifications to produce the final product.

Scientific Research Applications

N-(cyclohexylmethyl)-2-propyl-1,3-thiazole-4-carboxamide 55,940 has been widely studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. It is commonly used as a research tool to study the endocannabinoid system and to develop new drugs that target this system.

properties

IUPAC Name

N-(cyclohexylmethyl)-2-propyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2OS/c1-2-6-13-16-12(10-18-13)14(17)15-9-11-7-4-3-5-8-11/h10-11H,2-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYEDEEOMVNXBHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=CS1)C(=O)NCC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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